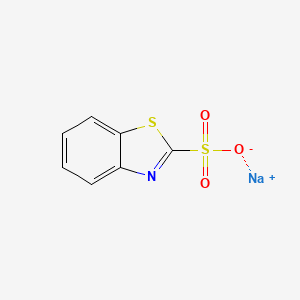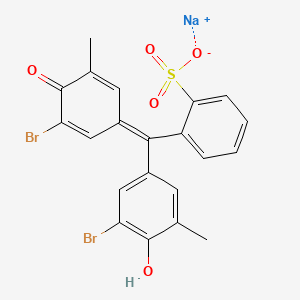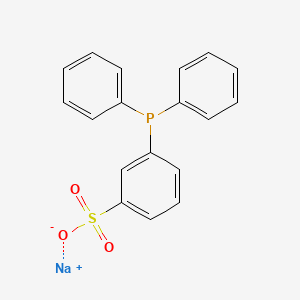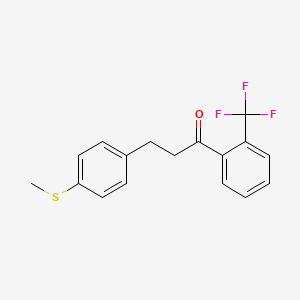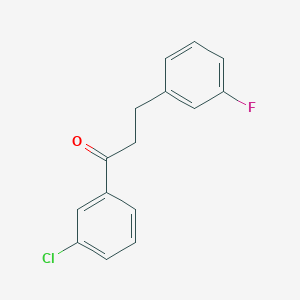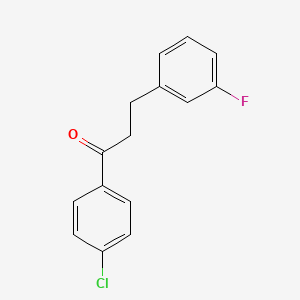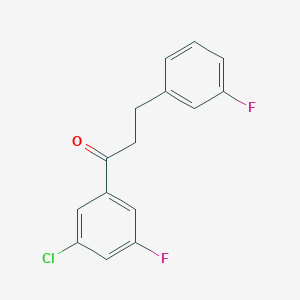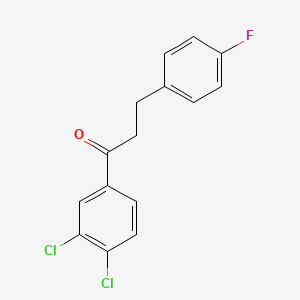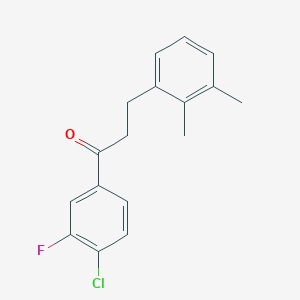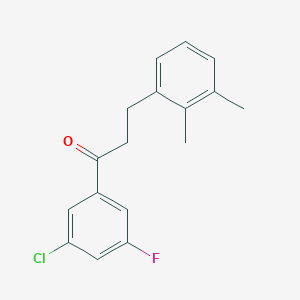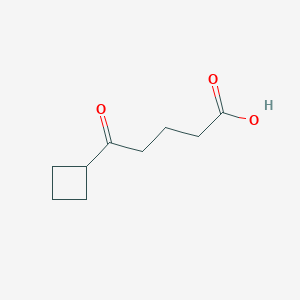
5-Cyclobutyl-5-oxovaleric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclobutyl-5-oxovaleric acid is a chemical compound with the CAS Number: 898766-80-8 and a molecular weight of 170.21 . It is an off-white solid .
Molecular Structure Analysis
The IUPAC name for this compound is 5-cyclobutyl-5-oxopentanoic acid . The InChI code for this compound is 1S/C9H14O3/c10-8(7-3-1-4-7)5-2-6-9(11)12/h7H,1-6H2,(H,11,12) .
Physical And Chemical Properties Analysis
This compound is an off-white solid . It has a molecular weight of 170.21 .
Wissenschaftliche Forschungsanwendungen
Inflammation and Oxidative Stress
5-Cyclobutyl-5-oxovaleric acid is explored in the context of inflammation and oxidative stress. It is structurally related to 5-oxo-ETE, a significant pro-inflammatory mediator, which stimulates eosinophils migration through the OXE receptor. Researchers have synthesized structural mimics of 5-oxo-ETE, including variants with cyclobutyl substituents, to study their activity as β-oxidation-resistant antagonists, investigating their interaction with the OXE receptor and their potential role in inflammatory processes (Qiuji Ye et al., 2017).
Metabolic Interorgan Signaling
The compound has been identified in the context of metabolomics studies, exploring its role in systemic metabolism and its potential as a small molecule metabolite (metabokine) synthesized and secreted by brown and beige adipose tissues. These studies suggest a signaling network between adipose tissues and other organs, implicating metabolites like this compound in essential metabolic processes, including energy expenditure and glucose homeostasis (Anna Whitehead et al., 2021).
Broad-Spectrum Antiviral Agents
Compounds structurally related to this compound, such as cyclobutyl analogues, have shown potential as broad-spectrum antiviral agents. They have been studied for their efficacy against a range of viruses, including herpesviruses and HIV, highlighting their potential in therapies for complex viral diseases like AIDS (D. Norbeck et al., 1990).
Synthetic Chemistry and Drug Development
The compound is also significant in synthetic chemistry and drug development. Researchers have developed asymmetric cross-coupling reactions involving cyclobutyl intermediates, highlighting the importance of cyclobutane motifs in bioactive molecules and their role as intermediates in organic synthesis. This research underlines the relevance of such structures in developing complex, bioactive compounds (F. W. Goetzke et al., 2021).
Eigenschaften
IUPAC Name |
5-cyclobutyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8(7-3-1-4-7)5-2-6-9(11)12/h7H,1-6H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBJICIEJBXXJQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645359 |
Source


|
| Record name | 5-Cyclobutyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-80-8 |
Source


|
| Record name | δ-Oxocyclobutanepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclobutyl-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
